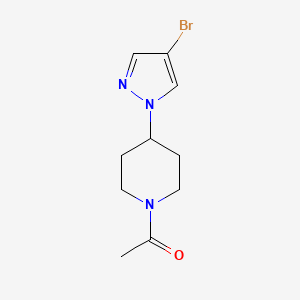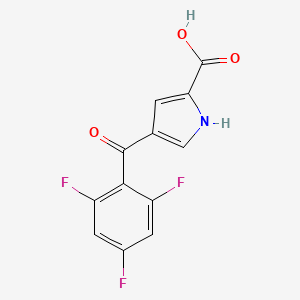![molecular formula C11H13ClN2O2 B8802599 Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate](/img/structure/B8802599.png)
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
描述
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is an organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl-substituted phenylhydrazono group, and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate typically involves the reaction of 4-methylphenylhydrazine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
4-Chlorobenzophenone: A compound with a chloro-substituted benzophenone structure.
Benzyl carbinol: Another aromatic alcohol with a similar functional group.
Uniqueness
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
ethyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
InChI 键 |
IZJHYJDZIJLTOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Ethynyl-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8802522.png)

![4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid](/img/structure/B8802535.png)





![5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8802564.png)




![Methyl 2-[(2-aminophenyl)sulfanyl]benzoate](/img/structure/B8802614.png)
